molecular formula C10H7NO3 B170233 7-Nitronaphthalen-1-ol CAS No. 19256-82-7

7-Nitronaphthalen-1-ol

Cat. No.: B170233
CAS No.: 19256-82-7
M. Wt: 189.17 g/mol
InChI Key: HWRPHGWDQCUEPK-UHFFFAOYSA-N
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Description

7-Nitronaphthalen-1-ol is an organic compound with the molecular formula C10H7NO3. It is a derivative of naphthalene, characterized by the presence of a nitro group at the seventh position and a hydroxyl group at the first position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitronaphthalen-1-ol typically involves the nitration of naphthalen-1-ol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carefully monitored to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving high efficiency and quality.

Chemical Reactions Analysis

Types of Reactions: 7-Nitronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 7-Nitronaphthalen-1-one or 7-nitronaphthalene-1-carboxylic acid.

    Reduction: 7-Aminonaphthalen-1-ol.

    Substitution: Various substituted naphthalenes depending on the substituent used.

Scientific Research Applications

7-Nitronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a probe in studying enzyme activities and biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Nitronaphthalen-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in enzyme activities, signaling pathways, and cellular functions. The hydroxyl group also plays a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    1-Nitronaphthalene: Similar structure but with the nitro group at the first position.

    2-Nitronaphthalene: Nitro group at the second position.

    4-Hydroxy-1-naphthaldehyde: Hydroxyl and aldehyde groups on the naphthalene ring.

Uniqueness: 7-Nitronaphthalen-1-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other isomers or derivatives.

Properties

IUPAC Name

7-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRPHGWDQCUEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70528862
Record name 7-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19256-82-7
Record name 7-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-nitronaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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